

protocol for quantitative analysis of montelukast methyl ester

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Compound of Interest

Compound Name: *Montelukast methyl ester*

Cat. No.: *B143643*

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An Application Note for the Quantitative Analysis of **Montelukast Methyl Ester** by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust protocol for the quantitative determination of **Montelukast Methyl Ester**, a critical process impurity and potential degradant of Montelukast. The methodology is centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique widely available in quality control and research laboratories. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a detailed, step-by-step workflow from sample preparation to method validation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. All procedures are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.^{[1][2][3]}

Introduction and Scientific Rationale

Montelukast is a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. During its synthesis and storage, impurities can arise, one of which is **Montelukast Methyl Ester**. The quantification of this and other impurities is mandated by

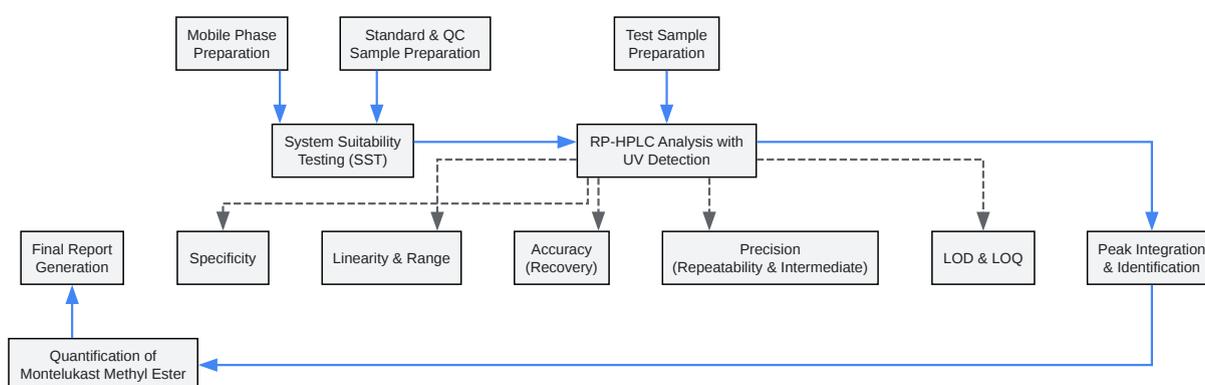
regulatory bodies to ensure the safety and efficacy of the final drug product. **Montelukast Methyl Ester** is the esterified form of the parent drug's carboxylic acid group.

Why RP-HPLC? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen analytical technique due to its high resolving power, sensitivity, and robustness for the analysis of pharmaceutical compounds. Montelukast and its methyl ester are moderately non-polar, making them ideal candidates for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is employed due to the presence of a strong chromophore in the montelukast structure, allowing for sensitive detection at specific wavelengths.[4][5]

This protocol is established to provide a reliable method for the quantification of **Montelukast Methyl Ester**, ensuring that it can be controlled within specified limits in drug substances and formulations.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the quantitative analysis of **Montelukast Methyl Ester**.



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Caption: Overall workflow for the quantitative analysis of **Montelukast Methyl Ester**.

Materials and Reagents

Item	Grade/Specification	Recommended Supplier
Montelukast Methyl Ester RS	Purity \geq 98%	LGC, TRC, etc.
Montelukast Sodium RS	USP/EP Reference Standard	USP, EDQM
Acetonitrile	HPLC Grade	Fisher, Merck
Methanol	HPLC Grade	Fisher, Merck
Orthophosphoric Acid	AR Grade, ~85%	Sigma-Aldrich
Water	HPLC Grade / Milli-Q or equivalent	In-house
Volumetric Glassware	Class A, Amber	VWR, Pyrex
Syringe Filters	0.45 μ m PTFE or Nylon	Pall, Millipore

Rationale for Amber Glassware: Montelukast is known to be sensitive to light. Using amber glassware protects the analyte from photodegradation, ensuring the accuracy of the quantitative analysis.

Instrumentation and Chromatographic Conditions

This method is designed for a standard HPLC system equipped with a UV detector.

Parameter	Condition
HPLC System	Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector
Column	Atlantis dC18, 250 x 4.6 mm, 5 µm (or equivalent C18 column)
Mobile Phase A	Aqueous 0.1% Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Program	Time (min) / %B: 0/60, 10/70, 15/90, 20/100, 30/100, 32/60, 40/60
Flow Rate	1.5 mL/min
Column Temperature	20°C
Detection Wavelength	225 nm
Injection Volume	20 µL
Diluent	Water:Methanol (30:70, v/v)

Rationale for Method Parameters:

- C18 Column: Provides excellent retention for the non-polar montelukast and its methyl ester. [\[5\]](#)
- Acidified Mobile Phase: The addition of orthophosphoric acid to Mobile Phase A suppresses the ionization of the residual carboxylic acid group on any co-present montelukast, ensuring good peak shape and consistent retention.
- Gradient Elution: A gradient program is essential for effectively separating the slightly more non-polar methyl ester from the parent montelukast peak and other potential impurities within a reasonable runtime. [\[5\]](#)
- Wavelength: 225 nm is chosen as it provides high sensitivity for both montelukast and its related substances. [\[5\]](#)

Preparation of Solutions

Handle all solutions containing montelukast or its ester under low light conditions and use amber glassware.

Standard Stock Solution (Montelukast Methyl Ester)

- Accurately weigh approximately 10 mg of **Montelukast Methyl Ester** Reference Standard (RS) into a 100 mL amber volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
- This yields a stock solution with a concentration of approximately 100 µg/mL.

Calibration Curve Standards

Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent as described in the table below.

Standard Level	Concentration (µg/mL)	Preparation
1	0.1	Dilute 1.0 mL of Stock to 100 mL, then 1.0 mL to 10 mL
2	0.5	Dilute 0.5 mL of Stock to 100 mL
3	1.0	Dilute 1.0 mL of Stock to 100 mL
4	2.5	Dilute 2.5 mL of Stock to 100 mL
5	5.0	Dilute 5.0 mL of Stock to 100 mL

Quality Control (QC) Samples

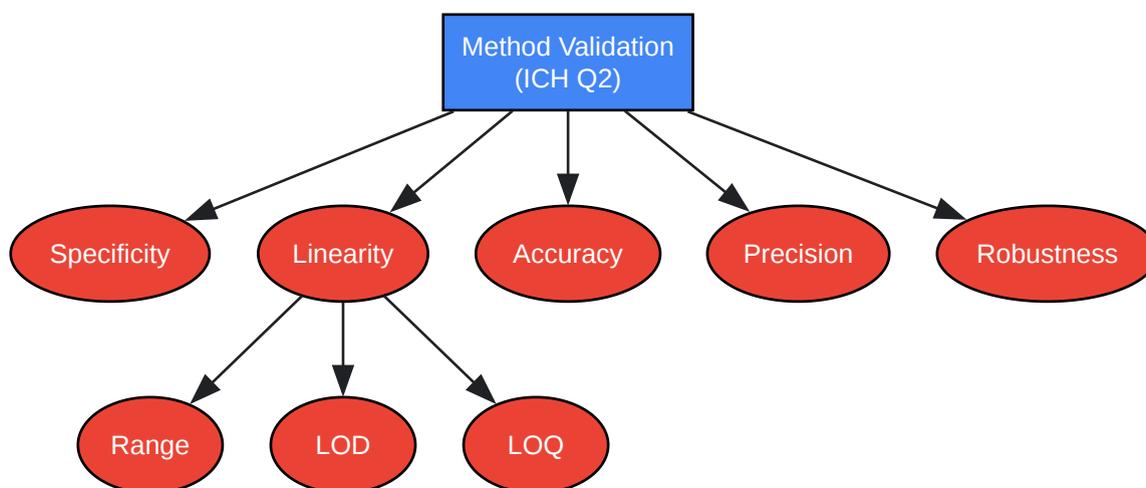
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 1.5 µg/mL, and 4.0 µg/mL) from a separate weighing of the reference standard to ensure independence from the calibration standards.

Test Sample Preparation (for Montelukast Drug Substance)

- Accurately weigh approximately 52 mg of the Montelukast Sodium sample into a 50 mL amber volumetric flask.[5]
- Add approximately 25 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Mix well.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1))

The analytical procedure must be validated to demonstrate its suitability for its intended purpose.[1][3]



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Caption: Key parameters for analytical method validation according to ICH Q2(R1).

System Suitability

Before analysis, inject a standard solution (e.g., 1.0 µg/mL) six times. The system is deemed suitable if the following criteria are met:

- Relative Standard Deviation (RSD) of Peak Area: $\leq 2.0\%$
- Tailing Factor: ≤ 2.0
- Theoretical Plates: ≥ 2000

Specificity

Inject the diluent, a standard solution of montelukast, and a spiked sample (montelukast spiked with the methyl ester). The method is specific if the **montelukast methyl ester** peak is well-resolved from the main montelukast peak and any other impurities, with no interference from the diluent at the retention time of the analyte.

Linearity and Range

Inject the calibration standards in triplicate. Plot a graph of the mean peak area versus concentration.

- Acceptance Criterion: The correlation coefficient (r^2) should be ≥ 0.995 .^[4]
- Range: The validated range is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.

Accuracy (Recovery)

Analyze a placebo or sample matrix spiked with **Montelukast Methyl Ester** at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

- Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%, with an RSD of $\leq 2.0\%$ at each level.^[6]

Precision

- Repeatability (Intra-day precision): Analyze six replicate preparations of a sample spiked at 100% of the target concentration on the same day.

- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
- Acceptance Criterion: The RSD for both repeatability and intermediate precision should be $\leq 2.0\%$.[\[6\]](#)

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$ (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve). The LOQ should be experimentally verified by analyzing a standard at the determined concentration and checking for acceptable precision and accuracy.[\[4\]](#)

Data Analysis and Calculation

The amount of **Montelukast Methyl Ester** in the sample is calculated using the response from the calibration curve.

Calculation Formula:

$$\% \text{ Impurity} = (A_{\text{spl}} / A_{\text{std}}) * (C_{\text{std}} / C_{\text{spl}}) * 100$$

Where:

- A_{spl} = Peak area of **Montelukast Methyl Ester** in the sample solution
- A_{std} = Peak area of **Montelukast Methyl Ester** in the standard solution
- C_{std} = Concentration of the standard solution (mg/mL)
- C_{spl} = Concentration of the montelukast sample solution (mg/mL)

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